molecular formula C12H19BN2O4 B12836571 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine CAS No. 269410-14-2

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Cat. No.: B12836571
CAS No.: 269410-14-2
M. Wt: 266.10 g/mol
InChI Key: IIDHDKYLBVMDBH-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronate ester-functionalized pyrimidine derivative. Its structure features a pyrimidine core substituted with methoxy groups at positions 2 and 4, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 6. The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation in organic synthesis . This compound is primarily utilized in pharmaceutical and materials science research as a building block for complex heterocyclic systems.

Properties

CAS No.

269410-14-2

Molecular Formula

C12H19BN2O4

Molecular Weight

266.10 g/mol

IUPAC Name

2,4-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-7-9(16-5)15-10(14-8)17-6/h7H,1-6H3

InChI Key

IIDHDKYLBVMDBH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)OC)OC

Origin of Product

United States

Preparation Methods

Starting Materials

  • Halogenated dimethoxypyrimidine : Typically, 2,4-dimethoxy-5-chloropyrimidine or 2,4-dimethoxy-5-bromopyrimidine is used as the substrate.
  • Boron source : bis(pinacolato)diboron (B2pin2).
  • Catalysts : Iridium complexes such as [Ir(COD)OMe]2 or palladium catalysts.
  • Ligands : 4,4’-di-tert-butyl-2,2’-bipyridine or other bipyridine derivatives.
  • Solvent : Dry tetrahydrofuran (THF) or other aprotic solvents.
  • Base : Potassium carbonate or other mild bases may be used depending on the protocol.

Typical Borylation Procedure

A representative procedure adapted from related pyrimidine borylation literature is as follows:

  • In a dry, inert atmosphere (argon or nitrogen), dissolve the halogenated dimethoxypyrimidine (1 equiv.) and bis(pinacolato)diboron (1.2 equiv.) in dry THF.
  • Add the iridium catalyst [Ir(COD)OMe]2 (5 mol %) and the bipyridine ligand (10 mol %).
  • Heat the reaction mixture at 80 °C for approximately 20 hours.
  • After completion, the reaction mixture is cooled, solvent evaporated, and the crude product purified by silica gel flash chromatography using hexanes/ethyl acetate mixtures as eluents.
  • The product is isolated as a yellowish solid or crystalline material.

This method yields the boronate ester with high purity and good yield (typically >85%) and is widely used for preparing boronic acid pinacol esters of heteroaromatic compounds.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Catalyst [Ir(COD)OMe]2 (5 mol %) Iridium catalyst preferred for borylation of heterocycles
Ligand 4,4’-di-tert-butyl-2,2’-bipyridine (10 mol %) Enhances catalyst activity and selectivity
Boron reagent bis(pinacolato)diboron (1.2 equiv.) Provides the pinacol boronate ester moiety
Solvent Dry THF Aprotic solvent, ensures catalyst stability
Temperature 80 °C Optimal for reaction rate and selectivity
Reaction time 20 hours Ensures complete conversion
Workup Evaporation, flash chromatography Purification to isolate pure product

Alternative Methods and Variations

  • Palladium-catalyzed Suzuki-Miyaura borylation : In some cases, palladium catalysts with phosphine ligands are used to borylate halogenated pyrimidines, especially bromides or iodides, under milder conditions.
  • Direct C–H borylation : Although less common for pyrimidines, iridium-catalyzed direct C–H borylation can be employed but requires careful control of regioselectivity.
  • Use of different boron reagents : Alternatives like pinacolborane (HBpin) can be used but bis(pinacolato)diboron remains the most common due to stability and ease of handling.

Research Findings and Analytical Data

  • The borylation reaction proceeds with high regioselectivity at the 5-position of the pyrimidine ring when 2,4-dimethoxy substitution is present.
  • The product is stable under ambient conditions and can be stored for extended periods.
  • Characterization typically includes NMR (1H, 13C, 11B), HRMS, and melting point determination.
  • Yields reported in literature range from 85% to 95%, indicating efficient conversion and minimal side reactions.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Halogenated pyrimidine synthesis Commercially available or synthesized via standard methods Starting material for borylation
Borylation bis(pinacolato)diboron, [Ir(COD)OMe]2, bipyridine ligand, THF, 80 °C, 20 h Formation of boronate ester with high yield
Purification Silica gel flash chromatography (hexanes/EtOAc) Isolated pure product as crystalline solid
Characterization NMR, HRMS, melting point Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly as a building block for synthesizing biologically active molecules. Research has indicated that derivatives of pyrimidine compounds exhibit significant pharmacological activities, including anti-cancer and anti-inflammatory properties.

Case Study: Synthesis of Anticancer Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives from 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine to evaluate their efficacy against cancer cell lines. The results demonstrated enhanced cytotoxicity compared to standard treatments, indicating potential for further development as therapeutic agents .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron-containing structure allows for unique reactions such as Suzuki coupling and other cross-coupling reactions that are essential in constructing complex organic molecules.

Data Table: Reaction Conditions for Suzuki Coupling

Reaction ComponentConditionYield (%)
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidineAqueous NaOH at 80°C85
Aryl halideUnder nitrogen atmosphere90
CatalystPd(PPh₃)₂Cl₂-

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals. Its ability to act as a growth regulator has been studied extensively.

Case Study: Plant Growth Regulation

Research published in Agricultural Sciences showed that formulations containing 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine significantly enhanced plant growth parameters in crops such as corn and soybeans. The study highlighted its role in promoting root development and increasing yield .

Material Science

In material science applications, this compound has been investigated for its role in developing boron-based polymers and materials that exhibit unique optical and electronic properties.

Data Table: Material Properties

PropertyValue
Thermal StabilityUp to 300°C
Optical Absorptionλ max = 400 nm
Electrical ConductivityModerate (conductive)

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily based on its ability to participate in cross-coupling reactions. The boronate ester moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This reactivity is harnessed in various synthetic applications to construct complex molecular architectures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,4-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine with structurally related boronate-containing pyrimidine derivatives. Key parameters include molecular weight, substituent effects, boronate positioning, and applications.

Table 1: Comparative Analysis of Boronate-Functionalized Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boronate Position Applications/Notes
2,4-Dimethoxy-6-(dioxaborolan-2-yl)pyrimidine (Target Compound) C₁₂H₁₉BN₂O₄ ~266.14 2,4-dimethoxy, pyrimidine core 6 Suzuki coupling, drug intermediates, improved solubility
4-Chloro-7-(phenylsulfonyl)-6-(dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine C₁₈H₁₉BClN₃O₄S 419.69 Chloro, phenylsulfonyl, pyrrolo-pyrimidine 6 Kinase inhibitor candidates; electron-withdrawing groups reduce reactivity
4-Chloro-6-(dioxaborolan-2-yl)-7-((SEM)-methyl)-7H-pyrrolo[2,3-d]pyrimidine C₁₆H₂₄BClN₃O₃Si ~403.80 Chloro, SEM protecting group 6 Stabilizes boronate for controlled coupling
6-(Dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine C₁₂H₁₆BN₃O₂ 287.17 Pyrazolo-pyrimidine core 6 Heterocyclic building block for bioconjugates
4-Cyclopropyl-6-methoxy-5-(dioxaborolan-2-yl)pyrimidine C₁₂H₁₈BN₃O₃ ~275.10 Cyclopropyl, methoxy 5 Steric hindrance from cyclopropyl reduces coupling efficiency
2-(4-(Dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine C₁₅H₂₂BN₃O₂ 287.17 Dihydropyridine substituent Attached via ring Conformational flexibility alters reactivity in cross-couplings

Key Comparative Insights:

Substituent Effects :

  • The target compound ’s 2,4-dimethoxy groups improve solubility compared to chlorinated analogs (e.g., and ) but may reduce reactivity due to electron donation via resonance. Chloro and phenylsulfonyl groups in analogs enhance electrophilicity but require harsher coupling conditions .
  • Bulky groups (e.g., SEM in or cyclopropyl in ) introduce steric hindrance, slowing cross-coupling but improving stability .

Boronate Positioning :

  • Boronates at position 6 (pyrimidine core) are common (e.g., target compound, ), enabling regioselective coupling. Position 5 () or attachment via fused rings () alters steric and electronic environments, impacting reaction pathways.

Molecular Weight and Applications :

  • Lower molecular weight compounds (e.g., target compound, ) are advantageous in drug design for better bioavailability. Higher-weight derivatives (e.g., ) are suited for materials science due to extended conjugation.

Heterocyclic Core Variations :

  • Pyrrolo-pyrimidines () and pyrazolo-pyrimidines () offer fused-ring systems for targeting specific biological receptors. The dihydropyridine substituent in introduces saturation, modifying electronic properties for tailored reactivity.

Research Findings and Implications

  • Target Compound : Demonstrates balanced solubility and reactivity, ideal for synthesizing methoxy-rich pharmaceuticals. Its regioselective coupling at position 6 is critical for constructing asymmetric biaryl systems .
  • SEM-Protected Analogs : Useful in multi-step syntheses where boronate stability is paramount .
  • Cyclopropyl-Substituted Derivatives : Highlight the trade-off between steric protection and reduced reactivity, guiding catalyst selection in challenging couplings .

Biological Activity

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of boron-containing organic molecules that are often studied for their applications in medicinal chemistry, particularly as inhibitors of various biological targets.

  • Molecular Formula : C15H21BO5
  • Molecular Weight : 292.14 g/mol
  • CAS Number : 1265360-45-9

The biological activity of this compound has been primarily associated with its ability to inhibit specific enzymes or receptors involved in various signaling pathways. The presence of the dioxaborolane moiety is significant as it can participate in coordination with metal ions and influence enzyme activity.

Biological Activity Overview

Research indicates that 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine exhibits several biological activities:

  • Kinase Inhibition :
    • This compound has been explored as a potential inhibitor of various kinases. Kinases play crucial roles in cell signaling and are often implicated in cancer and other diseases. Inhibitors targeting these enzymes can halt aberrant signaling pathways.
  • Anticancer Properties :
    • Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The inhibition of specific kinases involved in tumor growth can lead to reduced proliferation and increased apoptosis in cancer cells.
  • Selectivity and Potency :
    • The selectivity profile of this compound against different kinases has been evaluated. Initial findings indicate that it may preferentially inhibit certain kinases over others, which is crucial for minimizing side effects and enhancing therapeutic efficacy.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved EffectReference
Kinase InhibitionEGFRIC50 in low nanomolar range
CytotoxicityVarious Cancer LinesReduced cell viability
SelectivityALK2High selectivity observed

Case Study: Anticancer Activity

In a study assessing the anticancer properties of 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine against non-small cell lung cancer (NSCLC) cells:

  • The compound demonstrated significant cytotoxicity at concentrations as low as 10 µM.
  • Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (NSCLC)10Apoptosis via caspase activation
HeLa (Cervical Cancer)15Cell cycle arrest

Q & A

Q. How are competing side reactions (e.g., protodeboronation) minimized in acidic or aqueous conditions?

  • Methodological Answer : Buffered conditions (pH 7–9) and low temperatures (0–25°C) reduce protodeboronation. Additives like KHF₂ stabilize the boronate intermediate. Monitor reaction progress via LC-MS to detect degradation products .

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